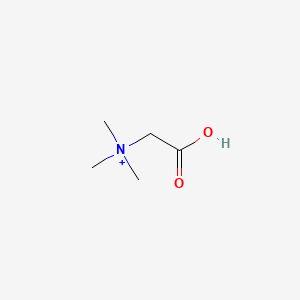
Trimethyl glycine
概要
説明
窒素原子が3つのメチル基と1つのカルボキシメチル基で置換された第4級アンモニウムイオンです 。この化合物は、医学、生物学、工業におけるさまざまな用途から注目されています。
準備方法
合成経路と反応条件
N,N,N-トリメチルグリシンは、コリンの酸化によって合成できます。このプロセスは、主に2つの段階で行われます。
コリンからベタインアルデヒドへの酸化: この段階は、コリンモノオキシゲナーゼによって触媒されます。
ベタインアルデヒドからN,N,N-トリメチルグリシンへの酸化: この段階は、NAD(P)+を補酵素として用いるベタインアルデヒドデヒドロゲナーゼによって触媒されます.
工業生産方法
工業的には、N,N,N-トリメチルグリシンは、サトウダイコンモラセスから抽出、精製して製造されることが多いです。 大規模生産には、イオン交換クロマトグラフィーおよび結晶化技術を用いて高純度のN,N,N-トリメチルグリシンを得ることが含まれます .
化学反応の分析
反応の種類
N,N,N-トリメチルグリシンは、次のようなさまざまな化学反応を起こします。
酸化: ジメチルグリシンおよびサルコシンを生成するために酸化されます。
還元: トリメチルアミンを生成するために還元されます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、アシルクロリド.
生成される主要な生成物
酸化生成物: ジメチルグリシン、サルコシン。
還元生成物: トリメチルアミン。
置換生成物: さまざまなアルキル化およびアシル化誘導体.
科学研究への応用
N,N,N-トリメチルグリシンは、科学研究において幅広い用途を持っています。
化学: 有機合成における試薬として、および酵素やタンパク質の安定剤として使用されます。
生物学: 植物および細菌の浸透圧調節において役割を果たし、干ばつや高塩分濃度などのストレス条件下で生き延びるのを助けます.
科学的研究の応用
N,N,N-trimethylglycinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for enzymes and proteins.
作用機序
N,N,N-トリメチルグリシンは、いくつかのメカニズムを通じてその効果を発揮します。
浸透圧調節: 浸透圧物質として作用し、細胞容積と体液のバランスを維持するのに役立ちます。
メチル供与体: ベタイン-ホモシステインメチルトランスフェラーゼによって触媒されるホモシステインからメチオニンへの変換など、生化学反応においてメチル基を供与します.
タンパク質安定化: ストレス条件下で変性から保護し、タンパク質や酵素の構造を安定化します.
類似化合物との比較
類似化合物
ジメチルグリシン: 構造が似ていますが、3つではなく2つのメチル基を持っています。
サルコシン: 窒素原子のメチル基が1つです。
独自性
N,N,N-トリメチルグリシンは、その高い安定性と浸透圧物質としての効果から独特です。 メチル基を供与する能力により、さまざまな代謝経路において重要な化合物となり、他の類似化合物とは異なる特徴を持っています .
生物活性
Trimethyl glycine (TMG), also known as betaine, is a naturally occurring compound found in various foods such as beets, spinach, and whole grains. It is recognized for its diverse biological activities, particularly in metabolic processes and cellular protection. This article explores the biological activity of TMG through various studies, highlighting its effects on liver health, oxidative stress, and its potential therapeutic applications.
TMG acts primarily as an osmoprotectant , helping cells to maintain homeostasis under stress conditions. It stabilizes proteins and cellular structures, thereby preventing damage from osmotic stress and oxidative stress. The compound also plays a role in methylation processes, which are crucial for DNA synthesis and repair.
Key Mechanisms:
- Osmoprotection : TMG helps cells cope with high salinity or heat stress by stabilizing proteins and cellular structures.
- Antioxidant Properties : It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), reducing oxidative damage.
- Methylation : As a methyl donor, TMG participates in biochemical pathways that regulate gene expression and metabolism.
1. Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)
A significant study investigated the efficacy of TMG in patients with NAFLD. The study involved 244 patients who received TMG supplementation over three months. Results indicated substantial improvements in liver function and fat accumulation.
Table 1: Fatty Liver Grade Changes Before and After TMG Treatment
| Fatty Liver Grade | Baseline Count | Post-Treatment Count | P-Value |
|---|---|---|---|
| Grade 1 | 64 (26.2%) | 218 (89.3%) | <0.001 |
| Grade 2 | 160 (65.6%) | 25 (10.2%) | <0.001 |
| Grade 3 | 17 (7.0%) | 1 (0.4%) | <0.001 |
| Grade 4 | 3 (1.2%) | 0 | <0.001 |
The study concluded that TMG significantly reduced liver fat grades, indicating its potential as a therapeutic agent for NAFLD management .
2. Antioxidant Effects in Heat-Stressed Rabbits
In another study focusing on heat-stressed growing rabbits, TMG was supplemented in their diet to evaluate its impact on blood biochemistry and organ indices.
Table 2: Antioxidant Indices in Heat-Stressed Rabbits
| TMG Supplementation (%) | MDA (μmol/mg) | SOD (U/ml) | CAT (U/mg) |
|---|---|---|---|
| 0 | 14.20b | 18.34 | 37.17a |
| 1.0 | 16.82ab | 21.25 | 35.097a |
| 1.5 | 19.48a | 22.86 | 19.43b |
Results showed that TMG supplementation led to significant reductions in malondialdehyde (MDA), a marker of oxidative stress, while enhancing SOD levels, demonstrating its protective effects against oxidative damage .
Case Studies
Several case studies have documented the beneficial effects of TMG on various health conditions:
- Case Study on Cardiovascular Health : A patient with elevated homocysteine levels was supplemented with TMG, resulting in a significant reduction in homocysteine after three months, suggesting cardiovascular protective effects.
- Case Study on Athletic Performance : Athletes supplemented with TMG reported improved performance metrics and reduced muscle soreness post-exercise, attributed to enhanced hydration and reduced muscle damage.
特性
CAS番号 |
6640-00-2 |
|---|---|
分子式 |
C5H12NO2+ |
分子量 |
118.15 g/mol |
IUPAC名 |
carboxymethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/p+1 |
InChIキー |
KWIUHFFTVRNATP-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CC(=O)O |
正規SMILES |
C[N+](C)(C)CC(=O)O |
melting_point |
293 - 301 °C |
Key on ui other cas no. |
590-47-6 |
物理的記述 |
Solid |
溶解性 |
611.0 mg/mL at 19 °C |
同義語 |
Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















